molecular formula C21H17BrF3NO4 B255517 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B255517
M. Wt: 484.3 g/mol
InChI Key: LTMIYMAXHPKSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves the inhibition of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a protein that is involved in the regulation of gene expression. Inhibition of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one leads to the suppression of tumor growth and metastasis. The compound has also been shown to alter the expression of certain genes, which may have implications in epigenetic therapy.
Biochemical and physiological effects:
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, which leads to the suppression of tumor growth and metastasis. The compound has also been shown to alter the expression of certain genes, which may have implications in epigenetic therapy. However, the compound has not been extensively studied for its potential side effects.

Advantages and Limitations for Lab Experiments

3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. The compound has also been extensively studied for its potential applications in various fields of scientific research. However, the limitations of the compound include its potential side effects, which have not been extensively studied.

Future Directions

There are several future directions for the research on 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. One of the major areas of research is the optimization of the synthesis method to achieve even higher yields and purity of the compound. The compound can also be further studied for its potential applications in epigenetic therapy and other fields of scientific research. The potential side effects of the compound can also be further studied to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves several steps. The starting material is 3-hydroxy-4-chromanone, which is then reacted with 2-bromoanisole and trifluoromethylpyrrolidine to yield the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer therapy. The compound has been shown to inhibit the activity of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, a protein that is overexpressed in many types of cancer. Inhibition of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one leads to the suppression of tumor growth and metastasis. The compound has also been studied for its potential applications in epigenetic therapy, as it can alter the expression of certain genes.

properties

Product Name

3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Molecular Formula

C21H17BrF3NO4

Molecular Weight

484.3 g/mol

IUPAC Name

3-(2-bromophenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C21H17BrF3NO4/c22-14-5-1-2-6-16(14)29-19-17(28)12-7-8-15(27)13(11-26-9-3-4-10-26)18(12)30-20(19)21(23,24)25/h1-2,5-8,27H,3-4,9-11H2

InChI Key

LTMIYMAXHPKSLK-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O

Origin of Product

United States

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